2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
This compound, with the chemical formula C24H23N3O3S2 , is a fascinating fusion of heterocyclic rings and functional groups. Its complex structure combines an indole moiety, a thiazolidine ring, and an acetamide group. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The thiazolidine ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the indole ring may yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the carbonyl carbon or other reactive sites.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Alcohol derivatives.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: May exhibit interesting biological activities (e.g., enzyme inhibition, receptor binding).
Mechanism of Action
- The compound’s mechanism of action remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
618072-76-7 |
---|---|
Molecular Formula |
C24H23N3O3S2 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-4-13-26-23(30)21(32-24(26)31)20-16-10-6-8-12-18(16)27(22(20)29)14-19(28)25-17-11-7-5-9-15(17)2/h5-12H,3-4,13-14H2,1-2H3,(H,25,28)/b21-20- |
InChI Key |
KQCTZVXJSYNMET-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S |
Origin of Product |
United States |
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